Ranalexin

Description

Properties

IUPAC Name |

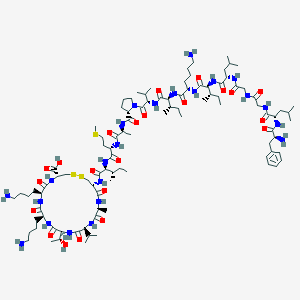

(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOITZIGPJTCMQ-KCXFZFQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C97H167N23O22S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20165963 | |

| Record name | Ranalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2103.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155761-99-2 | |

| Record name | Ranalexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ranalexin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ranalexin: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranalexin is a potent antimicrobial peptide (AMP) originally isolated from the skin of the American bullfrog, Rana catesbeiana. Discovered in 1994 by Clark and colleagues, this 20-amino acid peptide exhibits significant activity, particularly against Gram-positive bacteria. Structurally, this compound is characterized by a single intramolecular disulfide bond that forms a heptapeptide ring, a feature that bears resemblance to the bacterial antibiotic, polymyxin. Its biosynthesis as a propeptide and the timing of its expression, which coincides with metamorphosis, suggest a crucial role in the frog's innate immune system. This technical guide provides an in-depth overview of this compound, covering its discovery, origin, physicochemical properties, antimicrobial spectrum, and the experimental methodologies used for its characterization. Furthermore, it delves into the signaling pathways governing its expression and its proposed mechanism of action.

Discovery and Origin

This compound was first identified in 1994 from skin secretions of the American bullfrog, Rana catesbeiana.[1] The research was prompted by the observation that amphibian skin is a rich source of bioactive peptides that form a primary defense against pathogens. The peptide was isolated from a metamorphic tadpole cDNA library, indicating that its expression is developmentally regulated.[1][2] Northern blot analysis and in situ hybridization have confirmed that this compound mRNA is first expressed in the skin during metamorphosis and continues to be present in adult frogs.[1][2]

Biosynthesis

Like many other antimicrobial peptides, this compound is synthesized as a larger precursor protein, a propeptide.[1][2] The cDNA sequence reveals a putative signal sequence at the N-terminus, followed by an acidic amino acid-rich region, and finally the mature 20-amino acid this compound peptide. This precursor structure is common for secreted peptides and is involved in the proper folding, trafficking, and eventual cleavage to release the active peptide.

Physicochemical Properties

The primary structure and key features of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys | [1] |

| Molecular Weight | 2135.7 Da | |

| Net Charge (at pH 7) | +3 | |

| Structure | Single intramolecular disulfide bond between Cys14 and Cys20, forming a heptapeptide ring. | [1][3] |

Antimicrobial and Hemolytic Activity

This compound demonstrates a broad spectrum of antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Antimicrobial Spectrum

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | ATCC 25923 | 8 - 16 | [4] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 8 - 16 | [4] |

| Streptococcus pyogenes | 8 - 128 | [5] | |

| Streptococcus pneumoniae | Clinical Isolates | 62.5 | [6] |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | > 64 | [4] |

| Escherichia coli | 8 - 128 | [5] | |

| Pseudomonas aeruginosa | ATCC 27853 | > 64 | [4] |

Hemolytic Activity

A crucial aspect of drug development is the assessment of a compound's toxicity to host cells. For antimicrobial peptides, this is often evaluated through hemolytic assays, which measure the lysis of red blood cells. This compound has been reported to have low hemolytic activity.

| Assay | Cell Type | HC50 (µg/mL) | Reference |

| Hemolysis Assay | Human Red Blood Cells | > 100 |

Experimental Protocols

This section details the methodologies for the isolation, purification, and activity assessment of this compound.

Isolation and Purification of this compound

The original isolation of this compound from Rana catesbeiana skin involved a multi-step process to separate the peptide from a complex mixture of other molecules.

Protocol:

-

Extraction: Skin from Rana catesbeiana is homogenized in an acidic ethanol solution to extract peptides while precipitating larger proteins.

-

Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the peptides is collected.

-

Solid-Phase Extraction: The supernatant is passed through a Sep-Pak C18 cartridge. The hydrophobic peptides, including this compound, bind to the C18 resin and are subsequently eluted with a solvent of higher organic concentration (e.g., acetonitrile).

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluate from the Sep-Pak cartridge is subjected to multiple rounds of RP-HPLC on a C18 column. A gradient of increasing acetonitrile concentration in water with 0.1% trifluoroacetic acid is typically used to separate the peptides based on their hydrophobicity. Fractions are collected and assayed for antimicrobial activity.

-

Analysis: The purified active fraction is analyzed by mass spectrometry to determine its molecular weight and by Edman degradation or tandem mass spectrometry for amino acid sequencing.

Broth Microdilution Assay for MIC Determination

The antimicrobial activity of this compound is quantified using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

Serial Dilutions: The peptide stock solution is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: The test microorganism is grown in a suitable broth to the mid-logarithmic phase. The culture is then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units (CFU)/mL).

-

Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

Hemolysis Assay

The toxicity of this compound to eukaryotic cells is assessed by measuring its ability to lyse red blood cells.

Protocol:

-

Preparation of Red Blood Cell Suspension: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 1-2% (v/v) in PBS.

-

Peptide Incubation: The red blood cell suspension is incubated with various concentrations of this compound in a 96-well plate at 37°C for 1 hour.

-

Controls: A negative control (red blood cells in PBS only) and a positive control (red blood cells in a solution that causes 100% lysis, such as 1% Triton X-100) are included.

-

Centrifugation: The plate is centrifuged to pellet intact red blood cells and cellular debris.

-

Measurement of Hemoglobin Release: The absorbance of the supernatant, which contains hemoglobin released from lysed cells, is measured at a wavelength of 410-540 nm.

-

Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100

-

HC50 Determination: The HC50 value, the peptide concentration that causes 50% hemolysis, is determined from a dose-response curve.

Signaling Pathway and Mechanism of Action

Regulation of Expression: The Role of Thyroid Hormone in Metamorphosis

The expression of this compound is tightly linked to the process of metamorphosis in Rana catesbeiana. Amphibian metamorphosis is primarily regulated by thyroid hormones (TH), specifically triiodothyronine (T3) and its prohormone thyroxine (T4).[7][8][9] The signaling cascade is initiated in the hypothalamus and culminates in the thyroid gland producing TH, which then acts on various target tissues to induce dramatic developmental changes. While direct regulation of the this compound gene by thyroid hormone receptors has not been explicitly demonstrated, the temporal correlation of its expression with metamorphosis strongly suggests it is a downstream target of this pathway.

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound, like many other cationic antimicrobial peptides, is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[10][11] The proposed mechanism involves an initial electrostatic interaction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and cell death. Several models have been proposed to describe this process, including the "barrel-stave" and "toroidal pore" models.

In the barrel-stave model , the peptides aggregate and insert into the membrane, with their hydrophobic surfaces facing the lipid tails and their hydrophilic surfaces lining the interior of a transmembrane pore. In the toroidal pore model , the peptides induce the lipid monolayers to bend inward, forming a pore that is lined by both the peptides and the lipid head groups. The interaction of this compound with micelles, as a model for bacterial membranes, has been shown to induce an alpha-helical structure in the peptide, supporting its ability to interact with and disrupt lipid bilayers.[3]

Conclusion

This compound stands as a well-characterized example of an amphibian-derived antimicrobial peptide with significant potential. Its potent activity against Gram-positive bacteria, coupled with low hemolytic activity, makes it an attractive candidate for further investigation as a therapeutic agent. The detailed understanding of its discovery, structure, and function, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to explore its potential applications in combating infectious diseases. Future research may focus on elucidating the precise regulatory mechanisms of its gene expression and on optimizing its structure to enhance its antimicrobial spectrum and therapeutic index.

References

- 1. This compound. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solution structure of the antimicrobial peptide this compound and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular cloning and expression of this compound, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and this compound against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Thyroid and Corticosteroid Signaling in Amphibian Metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thyroid and Corticosteroid Signaling in Amphibian Metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Ranalexin: A Technical Guide to its Amino Acid Sequence, Structure, and Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranalexin is a cationic antimicrobial peptide originally isolated from the skin of the American bullfrog, Rana catesbeiana.[1] Belonging to the diverse family of host defense peptides, this compound exhibits broad-spectrum activity against various microorganisms. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and the experimental methodologies employed in their determination. Furthermore, it delves into the proposed mechanism of action of this compound, offering insights for researchers in antimicrobial drug development.

Amino Acid Sequence and Primary Structure

This compound is a 20-amino acid peptide.[1][2] A key feature of its primary structure is the presence of two cysteine residues at positions 14 and 20, which form an intramolecular disulfide bond, creating a heptapeptide ring.[2][3] This cyclic feature is a noteworthy characteristic of its molecular architecture.

The primary amino acid sequence of this compound is as follows:

NH2-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOH [2]

Secondary and Tertiary Structure

The three-dimensional structure of this compound has been elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD).[1] The peptide's conformation is highly dependent on its environment. In aqueous solutions, this compound is largely unstructured.[1] However, in a membrane-mimicking environment, such as a trifluoroethanol/water mixture or in the presence of dodecylphosphocholine micelles, it adopts a defined α-helical conformation.[1]

The oxidized form of this compound, containing the disulfide bridge, exhibits an α-helix spanning residues 8 through 17.[1] The reduced form, with free cysteine residues, has a slightly shorter α-helical region, from residue 8 to 15.[1] This amphipathic helix is crucial for its interaction with and disruption of microbial membranes. The hydrophobic face of the helix is thought to insert into the lipid bilayer, while the cationic residues interact with the negatively charged components of the bacterial membrane.

| Feature | Description |

| Amino Acid Residues | 20 |

| Molecular Weight | ~2.2 kDa |

| Key Structural Motif | Intramolecular disulfide bond (Cys14-Cys20) forming a heptapeptide ring. |

| Secondary Structure (in membrane-mimicking environment) | α-helix (residues 8-17 in oxidized form) |

| Conformation in Aqueous Solution | Primarily unstructured |

Experimental Protocols for Structural Determination

The following sections outline the generalized experimental workflows for determining the structure of a peptide like this compound.

Peptide Synthesis and Purification

For structural studies, this compound is typically chemically synthesized using solid-phase peptide synthesis (SPPS). Following synthesis, the peptide is cleaved from the resin and purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the synthetic peptide are confirmed by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Sample Preparation:

-

Lyophilized, purified this compound is dissolved in a suitable solvent system. To induce a folded structure, a membrane-mimicking environment is used, such as a mixture of trifluoroethanol (TFE) and water (e.g., 3:7 v/v) or a solution containing deuterated dodecylphosphocholine (DPC) micelles.[1]

-

The peptide concentration is typically in the range of 1-5 mM.

-

The pH of the sample is adjusted to a desired value (e.g., pH 4.0) to ensure consistency and minimize exchange of amide protons with the solvent.

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). These experiments include:

-

1H-1H Total Correlation Spectroscopy (TOCSY): To identify the spin systems of the amino acid residues.

-

1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

1H-15N Heteronuclear Single Quantum Coherence (HSQC): For peptides labeled with 15N, this experiment resolves the signals from each amino acid residue, aiding in resonance assignment.

-

1H-13C HSQC: For peptides labeled with 13C, this provides information on the carbon backbone and side chains.

Structure Calculation and Refinement:

-

The acquired NMR spectra are processed and analyzed to assign the chemical shifts of all protons in the peptide.

-

The cross-peaks from the NOESY spectra are integrated to derive inter-proton distance restraints.

-

Dihedral angle restraints can be derived from coupling constants measured in 1D or 2D spectra.

-

These experimental restraints are used as input for molecular dynamics and simulated annealing calculations using software such as XPLOR-NIH, CYANA, or Rosetta.

-

A family of low-energy structures is generated, and the final structure is represented by the ensemble of these conformers that best fit the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution.

Sample Preparation:

-

A stock solution of purified this compound is prepared in a buffer that does not have a high absorbance in the far-UV region (e.g., 10 mM sodium phosphate buffer). Buffers containing high concentrations of chloride should be avoided.

-

The sample is diluted to a final concentration suitable for CD measurements (typically 0.1-0.2 mg/mL).

-

To study the conformational changes, spectra are recorded in different solvent conditions, such as in aqueous buffer and in the presence of TFE or lipid vesicles.

Data Acquisition:

-

The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

The instrument is purged with dry nitrogen gas to avoid the absorption of UV light by oxygen.

-

A baseline spectrum of the buffer is recorded and subtracted from the sample spectrum.

-

Data is typically collected at a controlled temperature (e.g., 25°C).

Data Analysis:

-

The raw data (ellipticity) is converted to mean residue ellipticity [θ].

-

The resulting spectrum is analyzed to estimate the secondary structure content. An α-helical structure gives a characteristic CD spectrum with negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.

-

Deconvolution algorithms can be used to quantify the percentage of α-helix, β-sheet, and random coil structures.

Proposed Mechanism of Action and Signaling

The primary antimicrobial activity of this compound is attributed to its ability to disrupt the integrity of bacterial cell membranes.[3][4][5] This action is thought to be initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding to the membrane surface, the amphipathic α-helical structure of this compound facilitates its insertion into the lipid bilayer. This insertion is proposed to occur via one of several models for antimicrobial peptide action, such as the "carpet" or "toroidal pore" model. In the "carpet" model, the peptides accumulate on the membrane surface, disrupting the lipid packing and leading to membrane permeabilization and eventual disintegration. In the "toroidal pore" model, the peptides insert into the membrane and induce the formation of transient pores, leading to the leakage of cellular contents and cell death.

To date, specific downstream signaling pathways within the host or pathogen that are directly modulated by this compound in a receptor-mediated fashion have not been extensively characterized. The prevailing evidence points towards a direct, physical mechanism of membrane disruption as the primary mode of antimicrobial action, rather than the activation of a classical signaling cascade.

Conclusion

This compound represents a promising template for the development of novel antimicrobial agents. Its well-defined structure, characterized by a disulfide-linked heptapeptide ring and an amphipathic α-helix, is intrinsically linked to its potent membrane-disrupting activity. A thorough understanding of its structure-activity relationship, facilitated by the experimental techniques outlined in this guide, is crucial for the rational design of more effective and selective peptide-based therapeutics. Future research may further elucidate the nuanced interactions of this compound with specific membrane components and potential intracellular targets, offering new avenues for therapeutic intervention.

References

- 1. Solution structure of the antimicrobial peptide this compound and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

The Core Mechanism of Ranalexin: A Technical Guide to its Antimicrobial Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranalexin, a 20-amino acid cationic antimicrobial peptide, was first isolated from the skin of the American bullfrog, Rana catesbeiana.[1][2] Structurally, it is characterized by a single intramolecular disulfide bond between cysteine residues at positions 14 and 20, which forms a heptapeptide ring, a feature that bears resemblance to the antibiotic polymyxin B.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms that underpin this compound's antimicrobial activity, supported by quantitative data and detailed experimental methodologies.

Primary Mechanism of Action: Membrane Disruption

The principal antibacterial activity of this compound, like many antimicrobial peptides (AMPs), is attributed to its ability to disrupt the integrity of microbial cell membranes.[3][4] This process is initiated by the electrostatic attraction between the positively charged this compound and the negatively charged components of microbial membranes, such as phospholipids.[1]

Upon initial binding, this compound is believed to interact with the phospholipid bilayer, leading to membrane permeabilization and the formation of pores or channels.[3][5] This disruption of the membrane barrier results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.[3] The hydrophobic N-terminal residues of this compound are crucial for its antimicrobial activity, suggesting their role in inserting into and disrupting the hydrophobic core of the bacterial membrane.[3][6] The integrity of the heptapeptide ring, formed by the disulfide bond, is also important for the peptide's optimal antimicrobial activity.[3]

The solution structure of this compound shows that while it is largely unstructured in aqueous solutions, it adopts an α-helical conformation in membrane-mimicking environments.[6] Specifically, in the presence of dodecylphosphocholine micelles, an α-helix forms, and the hydrophobic face of this helix is thought to lie on the surface of the micelle, facilitating membrane interaction.[6]

Potential Intracellular Mechanisms

While membrane disruption is the primary mode of action, there is evidence to suggest that this compound may also exert its antimicrobial effects by translocating across the bacterial membrane and interacting with intracellular targets.[1][7] Some studies suggest that after traversing the membrane, this compound can inhibit protein expression, contributing to cell death.[1] This dual-action mechanism, targeting both the cell membrane and intracellular processes, could be a key factor in its potent antimicrobial efficacy and may reduce the likelihood of microbial resistance development.[8]

dot

Caption: Proposed mechanism of action for the antimicrobial peptide this compound.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound has been quantified against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter used to measure the potency of an antimicrobial agent. A summary of reported MIC values for this compound is presented below.

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Staphylococcus aureus | ATCC 25923 | - | 50 - 100 | [1],[9] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | - | 50 - 100 | [1],[9] |

| Staphylococcus aureus | - | 8 - 128 | - | [10] |

| Streptococcus pyogenes | - | 8 - 128 | - | [10] |

| Escherichia coli | ATCC 25922 | - | 50 - 100 | [1],[9] |

| Escherichia coli | - | 8 - 128 | - | [10] |

| Klebsiella pneumoniae | Clinical Isolate | - | 50 - 100 | [9] |

| Streptococcus pneumoniae | Clinical Isolates | 62.5 | - | [11] |

| Acinetobacter spp. | - | 4 - 16 | - | [12] |

| Cryptosporidium parvum | Clinical Isolate | - | >50 | [13] |

Note: MIC values can vary depending on the specific strain, experimental conditions, and assay methodology.

Detailed Experimental Protocols

The investigation of this compound's mechanism of action involves a variety of biophysical and microbiological techniques. Below are detailed methodologies for key experiments typically employed in the study of antimicrobial peptides.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial peptide that prevents the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB), bacterial suspension, this compound stock solution, phosphate-buffered saline (PBS).

-

Protocol:

-

Prepare a 2-fold serial dilution of this compound in the assay medium in a 96-well plate. Concentrations typically range from 0.5 to 128 µg/mL.[1]

-

Prepare a bacterial inoculum in mid-logarithmic growth phase and dilute it to a final concentration of approximately 1 x 105 Colony Forming Units (CFU)/mL in the assay medium.[1]

-

Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.[1]

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Membrane Permeabilization Assay (SYTOX Green Uptake)

This assay assesses the ability of a peptide to disrupt the bacterial membrane by measuring the influx of a fluorescent dye that is normally membrane-impermeable.

-

Materials: Bacterial suspension, SYTOX Green dye, fluorometer or fluorescence microplate reader, buffer (e.g., HEPES).

-

Protocol:

-

Wash and resuspend mid-log phase bacteria in buffer to a specific optical density (e.g., OD600 of 0.2).

-

Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark for 15-30 minutes to allow for equilibration.

-

Add this compound at various concentrations to the bacterial suspension.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

A rapid increase in fluorescence indicates membrane permeabilization. A positive control, such as a known membrane-disrupting agent (e.g., polymyxin B), and a negative control (untreated cells) should be included.

-

Time-Kill Kinetics Assay

This assay provides information on the rate at which an antimicrobial peptide kills a bacterial population.

-

Materials: Bacterial culture, appropriate growth medium, this compound, sterile saline, agar plates.

-

Protocol:

-

Grow a bacterial culture to the mid-logarithmic phase and dilute it to a starting concentration of ~1 x 106 CFU/mL in fresh medium.

-

Add this compound at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the peptide.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 0.5, 1, 2, 4, 6, 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

-

Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL).

-

Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

-

dot

Caption: A typical experimental workflow for characterizing antimicrobial peptides like this compound.

Conclusion

This compound exhibits a potent antimicrobial effect primarily through the disruption of microbial cell membranes, a mechanism common to many cationic antimicrobial peptides. Its ability to form an α-helical structure in a membrane-like environment and the importance of its hydrophobic N-terminus and cyclic structure underscore the molecular basis of its membrane-disrupting activity. Furthermore, the potential for intracellular targeting adds another layer to its mechanism of action, making it a promising candidate for further research and development in an era of growing antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel antimicrobial peptides.

References

- 1. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 5. In Vitro Activities of Membrane-Active Peptides against Gram-Positive and Gram-Negative Aerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution structure of the antimicrobial peptide this compound and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Non-Lytic Antibacterial Peptides That Translocate Through Bacterial Membranes to Act on Intracellular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular cloning and expression of this compound, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Novel Synthetic Peptides Derived from Indolicidin and this compound against Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide this compound and Its Consequences for Antimicrobial Activity and Biodistribution [mdpi.com]

- 13. In vitro anticryptosporidial activity of this compound alone and in combination with other peptides and with hydrophobic antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ranalexin Gene Expression in Rana catesbeiana

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ranalexin, a potent antimicrobial peptide isolated from the skin of the American bullfrog, Rana catesbeiana, represents a promising candidate for novel therapeutic development. Understanding the regulation of its gene expression is crucial for harnessing its full potential. This technical guide provides a comprehensive overview of the current knowledge on this compound gene expression, including its developmental regulation and putative signaling pathways. Detailed experimental protocols for the quantification and localization of this compound mRNA are also presented to facilitate further research in this area.

Introduction

Amphibian skin is a rich source of biologically active molecules, including a diverse array of antimicrobial peptides (AMPs) that form a critical component of their innate immune system. These peptides provide a first line of defense against a broad spectrum of pathogens. This compound, a 20-amino-acid peptide from Rana catesbeiana, is structurally related to the antibiotic polymyxin and exhibits significant antimicrobial activity. The study of this compound gene expression is fundamental to elucidating its physiological role and exploring its potential as a therapeutic agent.

This compound Gene Expression Profile

The expression of the this compound gene is developmentally regulated in Rana catesbeiana. Studies utilizing Northern blot and in situ hybridization have demonstrated that this compound mRNA is not detectable in pre-metamorphic tadpoles. The expression is initiated during metamorphosis and persists into adulthood, suggesting a role for this compound in the defense of the terrestrial-phase frog.

Data Presentation

While precise quantitative data on this compound mRNA levels at different developmental stages are not extensively available in the literature, the qualitative expression pattern is summarized in Table 1.

Table 1: Summary of this compound mRNA Expression in Rana catesbeiana

| Developmental Stage | This compound mRNA Expression Level | Method of Detection |

| Pre-metamorphosis | Not Detected | Northern Blot |

| Metamorphosis | Detected | Northern Blot, In Situ Hybridization |

| Adult | Detected | Northern Blot, In Situ Hybridization |

Putative Regulatory Signaling Pathways

The precise signaling pathways controlling this compound gene expression in Rana catesbeiana have not been fully elucidated. However, based on the regulation of other amphibian AMPs, two putative pathways can be hypothesized: the NF-κB signaling pathway, a cornerstone of the innate immune response, and a glucocorticoid receptor-mediated pathway, which could modulate the expression in response to stress.

Putative NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of pro-inflammatory and immune responses. In amphibians, it has been implicated in the transcriptional regulation of AMPs. Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from bacteria, can trigger this pathway through Toll-like receptors (TLRs).

The Biological Function of Ranalexin in Bullfrogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions of Ranalexin, an antimicrobial peptide (AMP) isolated from the American bullfrog, Rana catesbeiana. The document focuses on its core biological activities, mechanism of action, and the experimental methodologies used to characterize this potent host defense peptide.

Core Biological Function: Antimicrobial Activity

This compound is a 20-amino acid peptide with a crucial role in the innate immune system of the bullfrog, providing a first line of defense against a broad spectrum of pathogens.[1] Its primary and most studied biological function is its direct antimicrobial activity.

Antimicrobial Spectrum

This compound exhibits potent activity primarily against Gram-positive bacteria.[1] It also demonstrates activity against some Gram-negative bacteria, although generally at higher concentrations.[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 29213 | 8 - 50 | 3.8 - 23.7 | [2][3] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 33 | 15.6 | [3] |

| Streptococcus pyogenes | - | 8 - 128 | 3.8 - 60.7 | [2] |

| Escherichia coli | ATCC 25922 | 50 - 128 | 23.7 - 60.7 | [2][3] |

| Pseudomonas aeruginosa | ATCC 27853 | >100 | >47.4 | [1] |

| Klebsiella pneumoniae | Clinical Isolate | 33 | 15.6 | [3] |

Note: MIC values can vary between studies due to differences in experimental conditions.

Mechanism of Action: Membrane Disruption

The antimicrobial activity of this compound is attributed to its ability to disrupt the integrity of microbial cell membranes. This mechanism is characteristic of many cationic antimicrobial peptides. The proposed mechanism involves a multi-step process initiated by the electrostatic attraction between the positively charged this compound and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Following initial binding, this compound is thought to insert into the lipid bilayer, leading to membrane permeabilization and the formation of pores or channels. This disruption of the membrane barrier results in the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Cytotoxicity and Hemolytic Activity

An essential aspect of drug development is the assessment of a compound's toxicity towards host cells. This compound has been evaluated for its cytotoxic and hemolytic activities.

Cytotoxicity against Mammalian Cells

This compound has demonstrated cytotoxic effects against certain cancer cell lines at concentrations relevant to its antimicrobial activity.

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| HeLa | Human Cervical Cancer | 13 - 15 | 6.2 - 7.1 | [2] |

| COS-7 | Monkey Kidney Fibroblast | 13 - 15 | 6.2 - 7.1 | [2] |

Hemolytic Activity

Hemolytic activity, the lysis of red blood cells, is a critical measure of an antimicrobial peptide's selectivity for microbial over host cells. This compound has been shown to lyse human erythrocytes at a concentration of 500 µg/ml.[1] However, a specific 50% hemolytic concentration (HC50) value, a standard measure of hemolytic potency, is not consistently reported in the literature, making direct comparisons with other AMPs challenging.

Immunomodulatory Functions (Hypothetical)

While direct evidence for the immunomodulatory functions of this compound is limited, it is plausible that, like many other antimicrobial peptides, it can modulate the host's immune response. AMPs are known to influence a variety of immune processes, including cytokine release, chemotaxis, and differentiation of immune cells. Potential, yet unconfirmed, immunomodulatory activities of this compound could involve interactions with host immune cells, such as macrophages, leading to the modulation of inflammatory signaling pathways.

Regulation of Expression in Bullfrogs

The expression of the this compound gene in Rana catesbeiana is developmentally regulated.[4] Messenger RNA for this compound is first detected in the skin of the bullfrog during metamorphosis from an aquatic tadpole to a terrestrial frog.[4] This expression continues into adulthood.[4] The process of metamorphosis in amphibians is primarily controlled by thyroid hormone, suggesting that thyroid hormone is a key regulator of this compound gene expression.[5][6][7] This timing of expression highlights its importance in providing antimicrobial protection as the bullfrog transitions to a new environment with different pathogenic challenges.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the biological functions of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve synthetic or purified this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL).

-

Microorganism Preparation: Inoculate a single colony of the test microorganism into an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubate overnight at the optimal temperature (e.g., 37°C for most bacteria).

-

Inoculum Adjustment: Dilute the overnight culture in fresh broth to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth to achieve a range of desired concentrations.

-

Inoculation: Add an equal volume of the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth of the microorganism is observed.

Hemolytic Assay

This assay measures the ability of a compound to lyse red blood cells.

Protocol:

-

Red Blood Cell (RBC) Preparation: Obtain fresh, defibrinated mammalian blood (e.g., human or sheep). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2-4% (v/v).

-

This compound Dilutions: Prepare a series of dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to the wells containing the this compound dilutions. Include a negative control (RBCs in PBS) and a positive control (RBCs in a lysis agent like 1% Triton X-100).

-

Incubation: Incubate the plate at 37°C for 1 hour with gentle agitation.

-

Centrifugation: Centrifuge the plate (e.g., 1000 x g for 5 minutes) to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm, which corresponds to the release of hemoglobin.

-

Calculation of Hemolysis: Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effect of a compound.

Protocol:

-

Cell Seeding: Seed mammalian cells (e.g., HeLa, COS-7) in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: Prepare serial dilutions of this compound in cell culture medium and replace the existing medium in the wells with the this compound-containing medium. Include untreated cells as a control.

-

Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.

-

Calculation of Cell Viability: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The IC50 value, the concentration that inhibits 50% of cell viability, can then be determined.

Conclusion

This compound is a vital component of the bullfrog's innate immune system, exhibiting potent antimicrobial activity primarily through membrane disruption. Its developmental regulation underscores its importance during the critical life stage transition of metamorphosis. While its efficacy against a range of pathogens is clear, further research is required to fully elucidate its potential immunomodulatory functions and to establish a more comprehensive profile of its hemolytic activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this fascinating antimicrobial peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular cloning and expression of this compound, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LL-37_Renalexin hybrid peptide exhibits antimicrobial activity at lower MICs than its counterpart single peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 6. Investigation of thyroid hormone-dependent molecular changes in the bullfrog back skin with special emphasis on the innate immune system [dspace.library.uvic.ca]

- 7. Frontiers | Insufficiency of Thyroid Hormone in Frog Metamorphosis and the Role of Glucocorticoids [frontiersin.org]

A Comparative Analysis of the Structural Architecture of Ranalexin and Polymyxin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that often circumvent conventional resistance pathways. Among the vast array of AMPs, Ranalexin, an amphibian-derived peptide, and Polymyxin, a bacterial antibiotic, have garnered significant interest. Notably, these two peptides share a remarkable structural feature: a cyclic heptapeptide ring. This technical guide provides a comprehensive comparative analysis of the structural similarities and differences between this compound and Polymyxin, offering insights for the rational design and development of new anti-infective therapies.

Structural Comparison

A detailed examination of the primary, secondary, and tertiary structures of this compound and Polymyxin reveals both conserved motifs and distinct characteristics that likely contribute to their biological activities.

Primary Structure

The primary structure, or amino acid sequence, forms the foundation of a peptide's three-dimensional conformation and function.

This compound is a 20-amino acid peptide isolated from the skin of the American bullfrog, Rana catesbeiana.[1][2] Its sequence is NH2-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOH.[1][2] A key feature of this compound is the presence of an intramolecular disulfide bond between the cysteine residues at positions 14 and 20, which forms a heptapeptide ring.[1][2]

Polymyxins are a class of cyclic lipopeptides produced by the bacterium Paenibacillus polymyxa.[3] Polymyxin B, a clinically used member of this family, is a decapeptide with a fatty acid chain attached to the N-terminus.[4] The cyclic portion of Polymyxin B is a heptapeptide ring formed by an amide linkage between the side chain of a diaminobutyric acid (Dab) residue and the C-terminus.[4] The presence of multiple positively charged Dab residues is a hallmark of polymyxins.[3]

Secondary and Tertiary Structure

The solution structures of both this compound and Polymyxin B have been investigated using spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In an aqueous environment, this compound is largely unstructured.[5] However, in a membrane-mimetic environment, such as a trifluoroethanol/water mixture or in the presence of dodecylphosphocholine micelles, it adopts an α-helical conformation.[5] This induced helicity is a common feature of many membrane-active AMPs.

Similarly, Polymyxin B is also disordered in water but adopts a more defined structure in the presence of lipopolysaccharide (LPS), its primary target on the outer membrane of Gram-negative bacteria.[6] NMR studies have shown that upon binding to LPS, Polymyxin B folds into a conformation that segregates its polar and hydrophobic residues, creating an amphipathic structure.[6] This amphipathicity is crucial for its membrane-disrupting activity.

Physicochemical Properties

The physicochemical properties of this compound and Polymyxin B are summarized in the table below, providing a quantitative comparison of these two antimicrobial peptides.

| Property | This compound | Polymyxin B1 |

| Number of Amino Acids | 20 | 10 |

| Molecular Weight | ~2169 Da (Calculated) | 1203.5 g/mol [7] |

| Isoelectric Point (pI) | ~9.5 (Calculated) | Basic (due to multiple Dab residues)[4] |

| Cyclic Structure | Heptapeptide ring (disulfide bond)[1][2] | Heptapeptide ring (amide linkage)[4] |

| Key Structural Feature | α-helical in membranes[5] | N-terminal fatty acid tail[4] |

Antimicrobial Activity

Both this compound and Polymyxin exhibit potent antimicrobial activity, although their spectrum of activity shows some differences. The following table presents a summary of their Minimum Inhibitory Concentrations (MICs) against common bacterial pathogens.

| Organism | This compound MIC (µg/mL) | Polymyxin B MIC (µg/mL) |

| Staphylococcus aureus | 8 - 16[8] | > 32 (Generally resistant)[9] |

| Escherichia coli | 128[8] | 0.25 - 2[10] |

| Pseudomonas aeruginosa | > 64 | 0.5 - 4[10][11] |

Mechanism of Action

The primary mechanism of action for both this compound and Polymyxin involves the disruption of bacterial cell membranes, leading to cell death.[2][3]

This compound

This compound's mechanism is characteristic of many cationic α-helical AMPs. Upon encountering a bacterial membrane, the peptide undergoes a conformational change to an α-helical structure. The positively charged residues on one face of the helix interact electrostatically with the negatively charged components of the bacterial membrane, such as phospholipids. The hydrophobic face of the helix then inserts into the lipid bilayer, leading to membrane permeabilization and leakage of cellular contents.

Polymyxin

Polymyxin B's action is particularly effective against Gram-negative bacteria due to its high affinity for Lipopolysaccharide (LPS) in the outer membrane.[12] The positively charged Dab residues of Polymyxin B bind to the negatively charged phosphate groups of lipid A in LPS, displacing divalent cations (Mg²⁺ and Ca²⁺) that stabilize the outer membrane.[12] This initial interaction disrupts the outer membrane, allowing Polymyxin B to access the inner membrane. The fatty acid tail of Polymyxin B then inserts into the hydrophobic core of the inner membrane, further disrupting its integrity and leading to increased permeability and cell death.[3] In addition to membrane disruption, Polymyxin B can also inhibit respiratory enzymes in the bacterial inner membrane.[12]

Experimental Protocols

The structural and functional characterization of this compound and Polymyxin relies on a variety of biophysical and microbiological techniques.

Peptide Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.

-

Sample Preparation: A purified sample of the peptide (typically >95% purity) is dissolved in a suitable solvent (e.g., H₂O/D₂O mixture or a membrane-mimetic solvent) to a concentration of approximately 1 mM.

-

Data Acquisition: A series of one-dimensional and two-dimensional NMR experiments are performed, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments provide information about through-bond and through-space connectivities between protons.

-

Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation algorithms (e.g., simulated annealing or distance geometry) to generate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides.

-

Sample Preparation: A dilute solution of the peptide is prepared in a suitable buffer or solvent.

-

Data Acquisition: The CD spectrum is recorded over a range of wavelengths (typically 190-250 nm). The shape of the spectrum is indicative of the type of secondary structure present (e.g., α-helix, β-sheet, or random coil).

-

Analysis: The percentage of each secondary structure element can be estimated by deconvolution of the CD spectrum using various algorithms.

Antimicrobial Susceptibility Testing

Broth Microdilution Method: This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution: The antimicrobial peptide is serially diluted in a multi-well plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacterium.

Signaling Pathways and Logical Relationships

The primary mode of action for both this compound and Polymyxin is the physical disruption of the bacterial membrane. This leads to a cascade of events culminating in cell death. While they do not activate specific signaling pathways in the traditional sense, the consequences of their actions can be represented as a logical flow of events.

The diagram above illustrates the sequential steps involved in the membrane disruption process for both this compound and Polymyxin, highlighting the key differences in their initial interactions with the bacterial cell envelope.

Conclusion

This compound and Polymyxin, despite their different origins, share a fundamental structural motif—the heptapeptide ring—and a common mechanism of antibacterial action centered on membrane disruption. However, key differences in their primary structure, such as the presence of a fatty acid tail in Polymyxin and the inducible α-helicity of this compound, contribute to their distinct spectral activities and specific molecular interactions. A thorough understanding of these structural and functional nuances is paramount for the development of novel peptide-based antibiotics that can effectively combat the growing challenge of multidrug-resistant bacteria. This guide provides a foundational framework for researchers and drug developers to build upon in their quest for the next generation of anti-infective agents.

References

- 1. This compound. A novel antimicrobial peptide from bullfrog (Rana catesbeiana) skin, structurally related to the bacterial antibiotic, polymyxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polymyxin - Wikipedia [en.wikipedia.org]

- 4. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solution structure of the antimicrobial peptide this compound and a study of its interaction with perdeuterated dodecylphosphocholine micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymyxin B | C56H98N16O13 | CID 49800004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Molecular cloning and expression of this compound, a bioactive antimicrobial peptide from Rana catesbeiana in Escherichia coli and assessments of its biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polymyxin B and ethylenediaminetetraacetic acid act synergistically against Pseudomonas aeruginosa and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Polymyxin B resistance rates in carbapenem-resistant Pseudomonas aeruginosa isolates and a comparison between Etest® and broth microdilution methods of antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

Unraveling the Ranalexin Precursor: A Technical Guide to its Post-Translational Modifications

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide has been developed to elucidate the intricate post-translational modifications of the ranalexin precursor protein, a key antimicrobial peptide from the American bullfrog (Rana catesbeiana). This guide is an essential resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial peptides and their therapeutic applications.

This compound, a 20-amino acid peptide, is a potent agent against a range of microbes. Its journey from a nascent polypeptide to a biologically active molecule involves a series of precise post-translational modifications. This guide provides an in-depth exploration of these processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways.

This compound Precursor Protein: Structure and Processing

The this compound precursor is a 66-amino acid polypeptide, the sequence of which has been deduced from its corresponding cDNA.[1] It is organized into three distinct domains: an N-terminal signal peptide, an acidic propeptide region, and the C-terminal mature this compound peptide.

Table 1: Amino Acid Sequence of the this compound Precursor Protein and its Domains

| Domain | Sequence | Length (amino acids) |

| Precursor Protein | MFTLKKSLLLLFFLGTINLSLCEEERNAEEERRDNPDERDVEVEKRFLGGLIKIVPAMICAVTKKC | 66 |

| Signal Peptide | MFTLKKSLLLLFFLGTINLSLC | 22 |

| Propeptide | EEERNAEEERRDNPDERDVEVEKR | 24 |

| Mature this compound | FLGGLIKIVPAMICAVTKKC | 20 |

The maturation of this compound involves the sequential cleavage of the signal peptide and the propeptide, followed by the formation of a critical intramolecular disulfide bond.

Post-Translational Modifications of this compound

The transformation of the this compound precursor into its active form is characterized by two key post-translational modifications: proteolytic cleavage and disulfide bond formation.

Proteolytic Cleavage

The initial post-translational event is the removal of the 22-amino acid signal peptide by a signal peptidase, a common step for secreted proteins. This is followed by the excision of the 24-amino acid acidic propeptide. While the exact enzymes responsible for these cleavages in Rana catesbeiana have not been definitively identified, the propeptide sequence contains a Lys-Arg (KR) motif, a typical recognition site for proprotein convertases.

Table 2: Predicted and Potential Cleavage Sites in the this compound Precursor

| Cleavage Site | Predicted Location | Potential Processing Enzyme |

| Signal Peptide Cleavage | Between Cys22 and Glu23 | Signal Peptidase |

| Propeptide Cleavage | Between Arg46 and Phe47 | Proprotein Convertase |

Disulfide Bond Formation

The final and crucial step in the maturation of this compound is the formation of an intramolecular disulfide bond between the cysteine residues at positions 14 and 20 of the mature peptide.[1] This creates a heptapeptide ring structure that is essential for the antimicrobial activity of this compound.

Table 3: Molecular Weights of this compound Forms

| Peptide Form | Theoretical Molecular Weight (Da) |

| Mature this compound (reduced) | 2105.7 |

| Mature this compound (oxidized) | 2103.7 |

Experimental Protocols

This section details the methodologies employed in the characterization of the this compound precursor and its post-translational modifications.

Isolation and Purification of this compound from Frog Skin

-

Skin Extraction: Skin from Rana catesbeiana is homogenized in an acidic buffer (e.g., 0.1 M HCl) to extract peptides and inhibit protease activity.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris.

-

Solid-Phase Extraction: The supernatant is passed through a C18 Sep-Pak cartridge to bind the peptides.

-

Elution: Peptides are eluted with an organic solvent, typically acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The eluted peptides are further purified using a C18 RP-HPLC column with a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and assayed for antimicrobial activity.

Characterization by Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight of the purified this compound and to confirm the presence of the disulfide bond.

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular weight of the mature, oxidized this compound (approximately 2103.7 Da). To confirm the disulfide bond, the sample can be treated with a reducing agent (e.g., dithiothreitol) and re-analyzed. The reduced form will exhibit a mass increase of 2 Da.

Amino Acid Sequencing by Edman Degradation

Edman degradation is used to determine the N-terminal amino acid sequence of the purified peptide, confirming its identity as this compound.

-

Immobilization: The purified peptide is immobilized on a solid support.

-

Reaction Cycle: The N-terminal amino acid is derivatized with phenyl isothiocyanate, cleaved, and identified by HPLC.

-

Repetition: The cycle is repeated to sequentially identify the subsequent amino acids.

Conclusion

The maturation of the this compound precursor protein is a multi-step process involving precise proteolytic cleavages and the formation of a critical disulfide bond. Understanding these post-translational modifications is fundamental for the recombinant production of this compound and for the design of novel antimicrobial agents with enhanced therapeutic properties. This technical guide provides a foundational resource for researchers to delve deeper into the fascinating world of amphibian antimicrobial peptides.

References

In Vitro Antimicrobial Spectrum of Ranalexin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antimicrobial spectrum of Ranalexin, a cationic antimicrobial peptide originally isolated from the skin of the American bullfrog, Rana catesbeiana. This document summarizes the quantitative antimicrobial data, details the experimental protocols for its determination, and visualizes the peptide's proposed mechanism of action.

Core Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

This compound has demonstrated a broad spectrum of activity, primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is generally weaker, though significant activity has been observed against some species. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Antibacterial Spectrum

The following tables summarize the MIC values of this compound against a range of Gram-positive and Gram-negative bacteria as reported in various studies.

Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria

| Microorganism | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-Susceptible (MS) & Methicillin-Resistant (MRSA) | 8 - 16 | |

| Staphylococcus aureus | ATCC 25923, MRSA | 7.81 | |

| Streptococcus pyogenes | Clinical Isolates | 8 - 128 | |

| Streptococcus pneumoniae | 30 Clinical Isolates | 62.5 | |

| Rhodococcus equi | 6 Clinical Isolates | Not specified, but active |

Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria

| Microorganism | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Escherichia coli | ATCC 25922 | 7.81 | |

| Escherichia coli | - | > 64 | |

| Pseudomonas aeruginosa | ATCC 15442 | 15.62 | |

| Various Enterobacteriaceae | Clinical Isolates | Generally less susceptible |

Note: MIC values can vary between studies due to differences in methodology, such as the specific broth microdilution method used and the initial inoculum size.

Antifungal and Antiparasitic Activity

Limited data is available on the antifungal spectrum of this compound. Further research is required to fully characterize its efficacy against fungal pathogens. However, this compound has shown some activity against the protozoan parasite Cryptosporidium parvum. In one study, this compound at 50 µM suppressed parasite growth by ≥ 40%.

Experimental Protocols: Determination of Minimum Inhibitory Concentration

The following is a detailed methodology for determining the MIC of this compound, based on the widely accepted broth microdilution method, with modifications for cationic antimicrobial peptides.

Materials

-

This compound (synthetic or recombinant)

-

Bacterial strains for testing

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene microtiter plates

-

Sterile saline (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (37°C)

Preparation of this compound Stock Solution

-

Accurately weigh a small amount of lyophilized this compound powder.

-

Reconstitute the peptide in a suitable solvent, such as sterile distilled water or a buffer recommended by the manufacturer, to create a high-concentration stock solution (e.g., 1 mg/mL).

-

Store the stock solution at -20°C or below until use.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

-

Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Broth Microdilution Assay

-

Dispense 100 µL of MHB into all wells of a 96-well polypropylene microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard 100 µL from the last well containing the peptide.

-

The final volume in each well should be 100 µL. One row should be reserved as a positive control (bacteria with no peptide) and another as a negative control (broth only).

-

Inoculate each well (except the negative control) with 100 µL of the prepared bacterial inoculum, bringing the final volume to 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

Interpretation of Results

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Proposed Mechanism of Action: Membrane Disruption

This compound, like many cationic antimicrobial peptides, is thought to exert its antimicrobial effect through the disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The following diagram illustrates the proposed mechanism of this compound's action on a bacterial cell.

Caption: Proposed mechanism of action of this compound on the bacterial cell membrane.

Isolating Native Ranalexin from Bullfrog Skin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation, characterization, and known mechanisms of action of the native antimicrobial peptide, ranalexin, from the skin of the American bullfrog (Rana catesbeiana). This document synthesizes available scientific literature to offer detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid in further research and development.

Introduction to this compound

This compound is a 20-amino acid peptide with a single intramolecular disulfide bond, forming a heptapeptide ring.[1][2] It is a potent antimicrobial agent, particularly effective against Gram-positive bacteria.[3] Initially synthesized as a propeptide, this compound is a key component of the bullfrog's innate immune defense system.[2] Its structural resemblance to the bacterial antibiotic polymyxin has made it a subject of interest for the development of new anti-infective therapies.[2]

Physicochemical Properties and Biological Activity

This compound's biological function is intrinsically linked to its structure. The peptide's cationic nature and amphipathic alpha-helical conformation in a membrane-like environment are crucial for its antimicrobial activity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | NH2-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOH | [2] |

| Molecular Weight | ~2.1 kDa | [3] |

| Disulfide Bond | Cys14-Cys20 | [2][4] |

| Structure in Solution | Mainly unstructured in water; α-helical (residues 8-17) in membrane-mimetic environments. | [4] |

Table 2: Antimicrobial Activity of Recombinant this compound (Minimum Inhibitory Concentration - MIC)

| Target Organism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 8 - 128 | [1] |

| Streptococcus pyogenes | 8 - 128 | [1] |

| Escherichia coli | 8 - 128 | [1] |

| Multidrug-resistant S. aureus | 8 - 128 | [1] |

Experimental Protocols